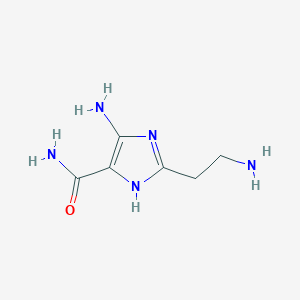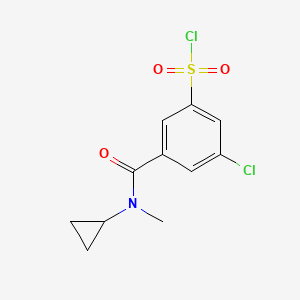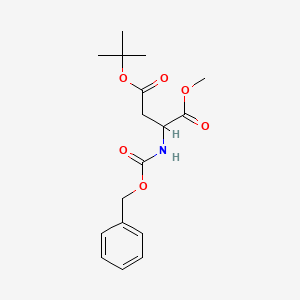
Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester: is a synthetic derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is often used in research settings, particularly in the fields of proteomics and peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process generally includes the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using a benzyloxycarbonyl (Z) group.
Esterification: The carboxyl groups are esterified using tert-butyl alcohol and methanol under acidic conditions to form the beta-tert-butyl ester and alpha-methyl ester.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but on a larger scale. The use of automated synthesizers and large-scale reactors can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester can undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions can target the ester groups, converting them back to carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Conversion to aspartic acid derivatives.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Proteomics: Employed in the study of protein structures and functions.
Biology:
Medicine:
Drug Development: Investigated for potential therapeutic applications, particularly in the design of enzyme inhibitors.
Industry:
Mechanism of Action
Mechanism: The compound exerts its effects primarily through its interactions with enzymes and proteins. The ester groups can be hydrolyzed to release aspartic acid, which can then participate in various biochemical pathways .
Molecular Targets and Pathways:
Enzymes: Targets include proteases and other enzymes involved in protein metabolism.
Pathways: Involved in the urea cycle and other metabolic pathways.
Comparison with Similar Compounds
L-Aspartic acid beta-benzyl ester: Another ester derivative of aspartic acid used in peptide synthesis.
Z-L-aspartic acid beta-tert-butyl ester: Similar in structure but lacks the alpha-methyl ester group.
Uniqueness: Z-L-aspartic acid beta-tert-butyl ester alpha-methyl ester is unique due to its dual ester groups, which provide distinct chemical properties and reactivity compared to other aspartic acid derivatives .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-13(15(20)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCORPWNIMSWJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
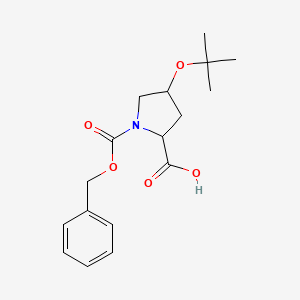


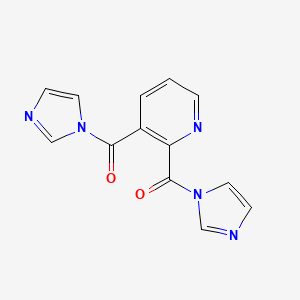
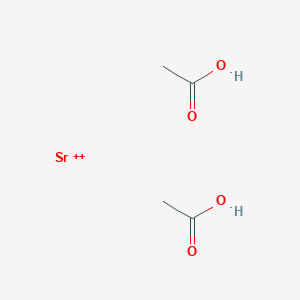

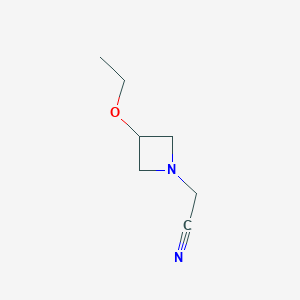
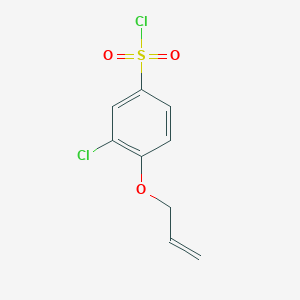

![Ethyl 1,3-diethyl-2-(2-(4-oxo-3-phenethyl-2-thioxothiazolidin-5-ylidene)ethylidene)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12826924.png)
![3-[[4-[(1R)-1-[(3-methylquinolin-2-yl)amino]butyl]benzoyl]amino]propanoic acid](/img/structure/B12826926.png)
